Citronellyl isobutyrate

Vue d'ensemble

Description

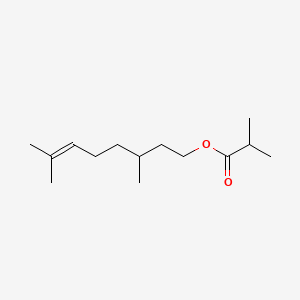

Citronellyl isobutyrate is an organic compound with the molecular formula C14H26O2 . It is an ester formed from citronellol and isobutyric acid. This compound is known for its sweet, fruity, and rose-like odor, making it a valuable ingredient in the fragrance and flavor industries .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Citronellyl isobutyrate is typically synthesized through the direct esterification of citronellol with isobutyric acid. This reaction can be carried out under azeotropic conditions or by using isobutyric anhydride . The reaction conditions often involve heating the reactants in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reactants are mixed in large reactors, and the reaction is driven to completion by continuously removing the water formed during the esterification process. This can be achieved through azeotropic distillation, where a solvent like toluene is used to form an azeotrope with water, allowing its removal from the reaction mixture .

Analyse Des Réactions Chimiques

Types of Reactions: Citronellyl isobutyrate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into citronellol and isobutyric acid.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert this compound into alcohols.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Hydrolysis: Citronellol and isobutyric acid.

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alcohols.

Applications De Recherche Scientifique

Fragrance and Cosmetic Applications

Citronellyl isobutyrate is predominantly used as a fragrance ingredient in personal care products, perfumes, and household items due to its pleasant scent profile reminiscent of citrus and floral notes. Its inclusion is often aimed at enhancing the olfactory appeal of products.

Case Study: Safety Assessment

A comprehensive safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) evaluated this compound's safety in cosmetic formulations. The study concluded that it is not expected to be phototoxic or photoallergenic, with a threshold of toxicological concern (TTC) below established limits for skin sensitization .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound, making it a candidate for use in formulations aimed at combating bacterial growth.

Research Findings

A study investigating the essential oils from Lippia chevalieri and Lippia multiflora found that this compound exhibited notable antibacterial activity, contributing to its potential as a natural preservative in food and cosmetic products .

Industrial Applications

In addition to its use in cosmetics, this compound serves as a surfactant and emulsifier in various industrial applications. Its ability to stabilize emulsions makes it valuable in the formulation of creams and lotions.

Table: Properties and Industrial Uses

| Property | Value |

|---|---|

| Chemical Structure | CHO |

| Role in Industry | Surfactant, Emulsifier |

| Common Applications | Cosmetics, Food Flavoring |

| Antimicrobial Activity | Yes |

Therapeutic Potential

Emerging research suggests that this compound may have therapeutic applications, particularly in cancer prevention.

Molecular Docking Studies

A study focusing on the molecular docking of citronellyl esters indicated potential as a chemoprevention agent for leukemia. The research highlighted that derivatives like this compound could inhibit specific kinases involved in cancer progression .

Environmental Impact

The environmental assessment of this compound indicates that it does not exhibit persistent or bioaccumulative characteristics, making it a safer choice for formulations intended for consumer use .

Mécanisme D'action

The mechanism by which citronellyl isobutyrate exerts its effects is primarily through its interaction with olfactory receptors, leading to the perception of its characteristic odor. In biological systems, its antimicrobial and antioxidant activities are thought to involve the disruption of microbial cell membranes and the scavenging of free radicals, respectively .

Comparaison Avec Des Composés Similaires

Citronellyl acetate: Another ester of citronellol, known for its similar fruity and floral scent.

Geranyl isobutyrate: An ester of geraniol with isobutyric acid, also used in fragrances and flavors.

Linalyl isobutyrate: An ester of linalool with isobutyric acid, used for its floral aroma.

Uniqueness: Citronellyl isobutyrate is unique due to its specific combination of citronellol and isobutyric acid, which imparts a distinct sweet, fruity, and rose-like odor. This makes it particularly valuable in creating specific fragrance profiles that are lighter and more citrusy compared to other esters of citronellol .

Activité Biologique

Citronellyl isobutyrate (CIB) is an ester derived from citronellol and isobutyric acid, recognized for its pleasant aroma and potential biological activities. This article delves into its biological activity, focusing on its antimicrobial properties, cytotoxicity against cancer cells, and safety assessments.

Chemical Structure and Properties

- Chemical Formula : CHO

- Molecular Weight : 198.31 g/mol

- Classification : Ester; used as a flavoring agent and fragrance compound.

This compound is synthesized through various methods, including enzymatic and chemical catalysis. Its lipophilic nature allows it to interact with cell membranes, which is critical for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The mechanism of action is believed to involve the disruption of microbial cell membranes, leading to cell death. A study reported that this compound showed effective antimicrobial activity against several bacterial strains.

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 0.8 mg/mL |

| Salmonella enterica | 1.0 mg/mL |

Cytotoxicity and Cancer Research

Recent studies have explored the cytotoxic effects of this compound on cancer cells. In vitro tests against breast cancer cell lines (MCF7) revealed promising results, indicating potential as a chemopreventive agent.

Table 2: Cytotoxic Activity Against Cancer Cells

| Compound | Cell Line | IC (µg/mL) |

|---|---|---|

| This compound | MCF7 | 2.82 |

| Citronellyl 2,2-Dimethyl Butyrate | MCF7 | 4.75 |

| Citronellyl Caproate | MCF7 | 36.1 |

The results suggest that this compound has a low IC, indicating high potency against MCF7 cells, which could be leveraged in cancer prevention strategies .

Safety Assessment and Toxicology

The safety profile of this compound has been evaluated through various toxicological studies. Notably, it has been assessed for mutagenic and clastogenic potential:

- Mutagenicity : this compound was shown not to be mutagenic in the Ames test, with negative results extending from similar compounds like citronellyl formate .

- Skin Sensitization : In human maximization tests, no sensitization reactions were observed at concentrations up to 4% . However, it was noted to be a skin sensitizer in other assessments.

Table 3: Summary of Toxicological Findings

| Endpoint | Result |

|---|---|

| Mutagenicity | Negative |

| Clastogenicity | Negative |

| Skin Sensitization | Potential sensitizer |

Propriétés

IUPAC Name |

3,7-dimethyloct-6-enyl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O2/c1-11(2)7-6-8-13(5)9-10-16-14(15)12(3)4/h7,12-13H,6,8-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGPPERKMXSGYRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OCCC(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052652 | |

| Record name | Citronellyl isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid/rosy-fruity odour | |

| Record name | Citronellyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/281/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

249.00 °C. @ 760.00 mm Hg | |

| Record name | Citronellyl isobutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037228 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

miscible with alcohol, chloroform, ether, most fixed oils; insoluble in water, 1 ml in 6 ml 80% alcohol gives clear soln (in ethanol) | |

| Record name | Citronellyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/281/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.870-0.880 | |

| Record name | Citronellyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/281/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

97-89-2 | |

| Record name | Citronellyl isobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citronellyl isobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citronellyl isobutyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-methyl-, 3,7-dimethyl-6-octen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Citronellyl isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dimethyloct-6-enyl isobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.379 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITRONELLYL ISOBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RZR3JKW1P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Citronellyl isobutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037228 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the potential mechanism of action of Citronellyl Isobutyrate in Type 2 Diabetes?

A: Based on molecular docking studies, this compound exhibits a strong binding affinity (-9.1 kcal/mol) to aldose reductase. [] This enzyme plays a crucial role in the polyol pathway, which is upregulated in hyperglycemic conditions and contributes to diabetic complications. Inhibiting aldose reductase could potentially mitigate these complications.

Q2: What are the major sources of this compound and how does its chemical profile vary?

A: this compound is a common constituent of essential oils found in various plant species. For example, it has been identified as a major component in Eugenia christmannii (14.24%) [], Daucus gracilis Steinh flowers (6.8%) [], and Damask rose (Rosa damascene Mill). [] The specific percentage can vary significantly depending on the plant species, extraction method, and geographical location.

Q3: How does the extraction method impact the yield and composition of essential oils containing this compound?

A: Research has shown that the extraction apparatus used can influence both the yield and chemical profile of essential oils. A study comparing stainless steel and copper distillation apparatus for extracting essential oil from Damask rose found differing yields and varying concentrations of this compound depending on the apparatus used. [] This highlights the importance of considering extraction methods when analyzing essential oil composition.

Q4: Has this compound demonstrated any other biological activities beyond its potential anti-diabetic properties?

A: Yes, research suggests that this compound may possess other interesting biological properties. For instance, essential oils rich in this compound, like those from Daucus gracilis Steinh flowers, have shown promising antimicrobial, insecticidal, and anti-inflammatory activities. [] Further research is needed to fully elucidate these effects and their underlying mechanisms.

Q5: How does the structure of this compound relate to its observed biological activity?

A: While specific structure-activity relationship (SAR) studies focusing on this compound are limited, computational docking studies provide some insights. Its interaction with the binding site of aldose reductase, a target for diabetic complications, suggests a potential link between its structure and this particular biological activity. [] Further research is needed to explore the impact of structural modifications on its activity, potency, and selectivity against various targets.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.